molecular formula C11H12 B1655665 Benzene, 3,4-pentadienyl- CAS No. 40339-21-7

Benzene, 3,4-pentadienyl-

Cat. No.: B1655665
CAS No.: 40339-21-7
M. Wt: 144.21 g/mol
InChI Key: UQFBTHBETMAYBM-UHFFFAOYSA-N
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Description

Benzene, 3,4-pentadienyl- is an organic compound that features a benzene ring substituted with a pentadienyl group at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 3,4-pentadienyl- can be achieved through several methods. One common approach involves the reaction of benzene with a suitable pentadienyl halide under conditions that promote substitution. This typically requires the presence of a strong base to deprotonate the benzene ring, allowing it to act as a nucleophile and attack the pentadienyl halide.

Industrial Production Methods

Industrial production of Benzene, 3,4-pentadienyl- often involves catalytic processes that can efficiently produce the compound on a large scale. These methods may include the use of transition metal catalysts to facilitate the coupling of benzene with pentadienyl precursors under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Benzene, 3,4-pentadienyl- undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the pentadienyl group to more saturated forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Benzene, 3,4-pentadienyl- has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzene, 3,4-pentadienyl- exerts its effects involves interactions with various molecular targets. The pentadienyl group can participate in conjugation with the benzene ring, affecting the compound’s electronic properties and reactivity. This conjugation can influence the compound’s ability to interact with enzymes, receptors, and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: A related compound with a five-membered ring structure.

    Pentafulvene: Another compound featuring a pentadienyl group, but with different electronic properties.

    Cycloheptatriene: A seven-membered ring compound with similar conjugation characteristics.

Uniqueness

Benzene, 3,4-pentadienyl- is unique due to its specific substitution pattern and the resulting electronic effects. This makes it distinct from other compounds with similar functional groups but different structural arrangements.

Properties

InChI

InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h3-4,6-7,9-10H,1,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFBTHBETMAYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446700
Record name Benzene, 3,4-pentadienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40339-21-7
Record name Benzene, 3,4-pentadienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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